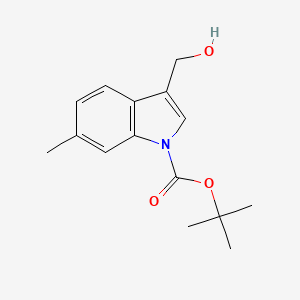![molecular formula C17H15FO3 B1439375 3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid CAS No. 1087793-41-6](/img/structure/B1439375.png)
3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid
Descripción general
Descripción
The compound “3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid”, also known as GSK-101, belongs to the class of nonsteroidal anti-inflammatory compounds. It has a molecular weight of 286.3 . The IUPAC name for this compound is (2E)-3-[3-fluoro-4-(1-phenylethoxy)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15FO3/c1-12(14-5-3-2-4-6-14)21-16-9-7-13(11-15(16)18)8-10-17(19)20/h2-12H,1H3,(H,19,20)/b10-8+ . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.3 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Photoalignment in Liquid Crystals
Research by Hegde et al. (2013) explores derivatives of prop-2-enoic acid, including fluorinated phenols, for their ability to promote photoalignment in commercial nematic liquid crystals. This study highlights the significance of fluoro-substituents in achieving superior photoalignment, indicating potential applications in liquid crystal displays (LCDs) (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Synthesis of Fluoropyridines
Wittmann et al. (2006) describe a novel synthesis pathway leading to 4-fluoropyridines, where fluorinated prop-2-enoic acids play a crucial role. This research could pave the way for new applications in the development of specialized chemicals and pharmaceuticals (Wittmann, Tranel, Fröhlich, & Haufe, 2006).
Applications in Benzoxazine Synthesis
Trejo-Machin et al. (2017) investigated the use of phenylpropanoic acid, a relative of the compound , for creating benzoxazine monomers. These findings have implications for the use of fluorinated prop-2-enoic acids in developing materials with specific thermal and thermo-mechanical properties, beneficial for engineering plastics and membrane materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Impact on Molecular Structure and Interactions
Studies on molecules like 4-methoxycinnamic acid, which shares a similar structure with the compound , reveal insights into hydrogen bonding and molecular interactions. Such research is essential for understanding the behavior of fluorinated prop-2-enoic acids in complex molecular systems (Yang, Han, Xia, & Wang, 2006).
Influence on Herbicidal Properties
Hamprecht et al. (2004) discuss how the introduction of fluorine atoms into certain compounds, like benzoxazin-4-one, significantly alters their herbicidal properties. This research suggests potential agricultural applications for fluorinated prop-2-enoic acids in developing more effective herbicides (Hamprecht, Würzer, & Witschel, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
(E)-3-[3-fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-12(14-5-3-2-4-6-14)21-16-9-7-13(11-15(16)18)8-10-17(19)20/h2-12H,1H3,(H,19,20)/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRXKFNNDIYLRV-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



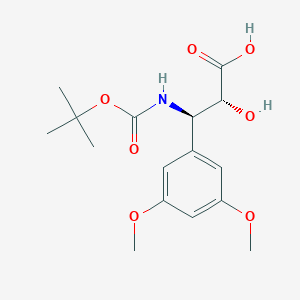

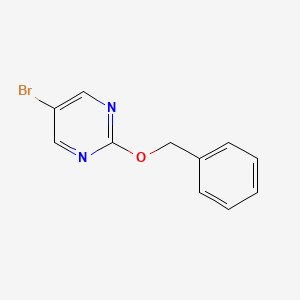
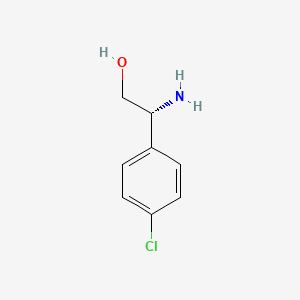
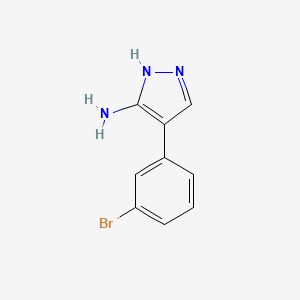
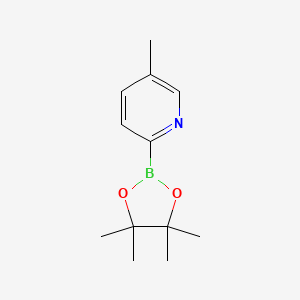

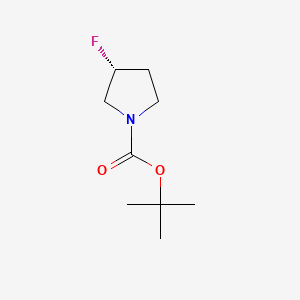
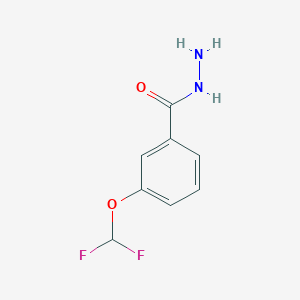
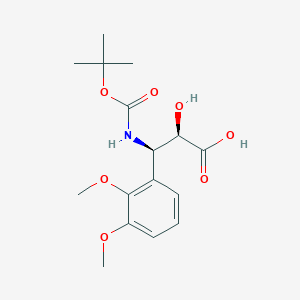
![3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1439311.png)
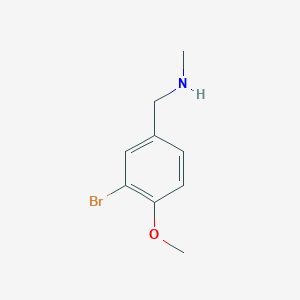
![[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1439313.png)
